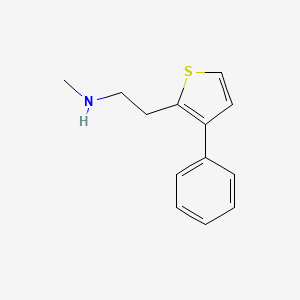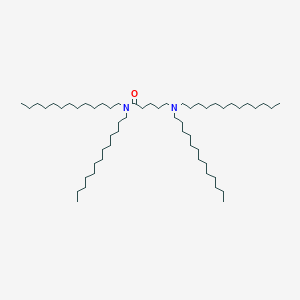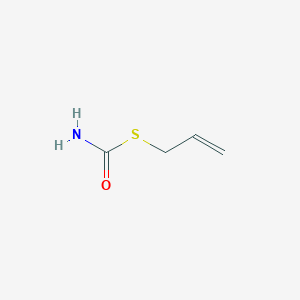
N-Methyl-2-(3-phenylthiophen-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(3-phenylthiophen-2-yl)ethan-1-amine is a chemical compound that belongs to the class of amines It features a thiophene ring substituted with a phenyl group and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3-phenylthiophen-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Ethanamine Chain: The ethanamine chain can be attached through a nucleophilic substitution reaction, where the thiophene derivative reacts with an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(3-phenylthiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-2-(3-phenylthiophen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of amines with biological molecules.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-Methyl-2-(3-phenylthiophen-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(3-thienyl)ethan-1-amine: Similar structure but lacks the phenyl group.
N-Methyl-2-(3-phenylthienyl)ethan-1-amine: Similar structure but with different substitution patterns on the thiophene ring.
Uniqueness
N-Methyl-2-(3-phenylthiophen-2-yl)ethan-1-amine is unique due to the presence of both the phenyl and thiophene rings, which confer distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials and drugs.
Properties
CAS No. |
62403-71-8 |
|---|---|
Molecular Formula |
C13H15NS |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
N-methyl-2-(3-phenylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C13H15NS/c1-14-9-7-13-12(8-10-15-13)11-5-3-2-4-6-11/h2-6,8,10,14H,7,9H2,1H3 |
InChI Key |
RJOGTCDAOJCIRW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C(C=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14526637.png)

![Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione](/img/structure/B14526649.png)
![1,3-Diphenyl-3a,8b-dihydroindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B14526663.png)

![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(2-nonylphenoxy)propan-2-ol]](/img/structure/B14526674.png)








